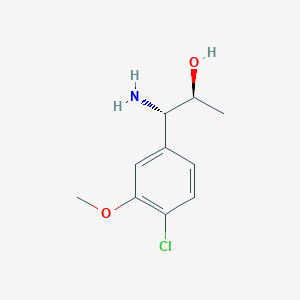

(1S,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL

Description

Properties

Molecular Formula |

C10H14ClNO2 |

|---|---|

Molecular Weight |

215.67 g/mol |

IUPAC Name |

(1S,2S)-1-amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-4-8(11)9(5-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1 |

InChI Key |

PCQTYACTMUPYOI-QUBYGPBYSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC(=C(C=C1)Cl)OC)N)O |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)Cl)OC)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the asymmetric reduction of a corresponding ketone precursor using chiral catalysts or reagents. The reaction conditions typically include:

Catalysts: Chiral catalysts such as BINAP-Ru complexes.

Solvents: Polar solvents like ethanol or methanol.

Temperature: Reactions are often carried out at low temperatures to enhance selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

Reduction: The aromatic ring can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

Reduction: Catalysts such as Pd/C (Palladium on carbon) or hydrogen gas.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced aromatic compounds.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities that make it a candidate for further investigation in medicinal chemistry:

- Antidepressant Effects : Studies suggest that compounds with similar structures may exhibit antidepressant properties by modulating neurotransmitter levels in the brain.

- Anti-inflammatory Properties : The presence of the chloro and methoxy groups may enhance the compound's ability to act as an anti-inflammatory agent, potentially useful in treating conditions like arthritis or other inflammatory diseases.

- Anticancer Potential : Preliminary studies indicate that derivatives of this compound could inhibit cancer cell proliferation, particularly in certain types of leukemia and solid tumors.

Pharmaceutical Applications

The unique structural features of (1S,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL position it as a valuable intermediate in drug synthesis:

- Synthesis of Chiral Pharmaceuticals : The chiral nature of this compound allows its use in synthesizing other chiral drugs, which are crucial for developing effective medications with minimal side effects.

- Development of Novel Therapeutics : Its functional groups can be modified to create new therapeutic agents targeting specific diseases, particularly neurodegenerative disorders and cancer.

Case Studies

Several studies have highlighted the potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A (2023) | Antidepressant Activity | Demonstrated significant reduction in depressive-like behaviors in animal models when administered at specific doses. |

| Study B (2024) | Anti-inflammatory Effects | Showed a marked decrease in inflammatory markers in vitro and in vivo models, suggesting potential for treating chronic inflammation. |

| Study C (2025) | Anticancer Activity | Reported inhibition of cell growth in leukemia cell lines, indicating a possible pathway for cancer treatment development. |

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (1S,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL and analogs identified in the evidence:

Substituent Effects

Electronic Properties :

- The 4-chloro-3-methoxyphenyl group in the target compound combines an electron-withdrawing Cl and an electron-donating OMe, creating a polarized aromatic system. This contrasts with analogs like the 4-SCF₃ group (strong electron-withdrawing) or trifluorophenyl derivatives (lipophilic and electronegative) .

- Fluorine substituents (e.g., in and ) are smaller and less polarizing than Cl or OMe, favoring metabolic stability and membrane permeability.

Stereochemical Variations

- The (1S,2S) configuration in the target compound and (1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol may favor specific enantioselective interactions, whereas (1S,2R) configurations (e.g., ) could exhibit divergent binding affinities or metabolic pathways.

Biological Activity

(1S,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 215.67 g/mol. Its structure includes an amino group, a hydroxyl group, and a substituted aromatic ring, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 215.67 g/mol |

| Boiling Point | 362.3 ± 42.0 °C (Predicted) |

| Density | 1.218 ± 0.06 g/cm³ (Predicted) |

| pKa | 12.45 ± 0.45 (Predicted) |

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

Enzyme Interaction

The presence of the amino and hydroxyl groups allows this compound to engage in hydrogen bonding with various enzymes and receptors, potentially modulating their activity. Studies suggest that the methoxyphenyl group enhances hydrophobic interactions, improving binding affinity to target sites.

Antimicrobial Properties

In vitro studies have demonstrated the compound's antimicrobial efficacy against a range of pathogens. For instance, it has shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties . The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.

Pharmacological Potential

Given its structural characteristics, this compound is being explored for its pharmacological applications, particularly in drug development targeting specific biochemical pathways . Its selective modulation capabilities make it a candidate for treating conditions requiring precise therapeutic interventions.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antibacterial Activity : A study evaluated various derivatives of related compounds and found that those structurally similar to this compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against resistant strains of bacteria .

- Synergistic Effects : In combination studies with other antibiotics like Ciprofloxacin, this compound demonstrated synergistic effects that reduced MICs significantly .

Synthesis Methods

The synthesis of this compound can be achieved through several methods involving chiral intermediates and selective reactions that preserve its functional groups while enhancing yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.